
Azt-pmap
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azt-pmap, also known as this compound, is a useful research compound. Its molecular formula is C20H25N6O8P and its molecular weight is 508.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Mechanism of Action in HIV Treatment
Azt-pmap is incorporated into viral DNA during reverse transcription, leading to chain termination and inhibition of viral replication. This mechanism is critical for its effectiveness as an antiretroviral therapy. Research has shown that AZT's incorporation into the DNA of both viral and host cells can lead to significant genetic alterations, which are essential for understanding its therapeutic and toxicological profiles.
Case Study: AZT-Induced Genetic Alterations
- Study Focus : Investigation of AZT's effects on DNA methylation and gene expression.
- Findings : AZT treatment led to altered DNA methylation patterns in cardiac tissues, affecting gene expression related to mitochondrial function and oxidative stress responses .
Parameter | AZT Treatment | Control |
---|---|---|
Mitochondrial DNA Abundance | Decreased | Normal |
Gene Expression Changes | 95 genes altered | Baseline |
DNA Methylation Peaks | 33,879 identified | None |
Neuroprotective Studies
Recent studies have explored the neuroprotective effects of this compound, particularly concerning its ability to cross the blood-brain barrier (BBB). The modification of AZT into nanoparticles has shown promise in enhancing its delivery to the central nervous system.
Case Study: Nanoparticle Delivery System
- Objective : To evaluate the efficacy of magnetic azidothymidine 5′-triphosphate liposomes in targeting HIV reservoirs in the brain.
- Results : This method demonstrated a threefold increase in delivery efficiency across the BBB compared to free AZTTP, suggesting potential applications in treating neurological disorders associated with HIV .
Delivery Method | Efficacy | Targeted Area |
---|---|---|
Free AZTTP | Baseline | Systemic |
Magnetic Liposome AZTTP | 3x increase | Brain Reservoirs |
Toxicity and Genotoxicity Research
The genotoxic effects of this compound have been extensively studied to understand its safety profile. Research indicates that AZT can induce mitochondrial dysfunction and oxidative stress, leading to potential long-term genetic instability.
Case Study: Genotoxic Effects on E. coli
- Study Design : Assessment of AZT's impact on bacterial DNA integrity.
- Findings : AZT was found to act as a chain terminator for DNA polymerases, causing significant genetic damage at submicromolar concentrations .
Experimental Condition | AZT Concentration | Effect on Survival |
---|---|---|
Control | 0 ng/ml | 100% |
Low Dose | 100 ng/ml | 50% |
High Dose | 200 ng/ml | 20% |
Advancements in Drug Development
The incorporation of this compound into novel drug delivery systems has opened pathways for enhanced therapeutic strategies against various diseases beyond HIV.
Emerging Applications
- Targeting neurological disorders
- Potential use in cancer therapy through modified delivery systems
- Exploring epigenetic modifications for therapeutic benefits
Eigenschaften
Molekularformel |
C20H25N6O8P |
---|---|
Molekulargewicht |
508.4 g/mol |
IUPAC-Name |
methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C20H25N6O8P/c1-12-10-26(20(29)22-18(12)27)17-9-15(23-25-21)16(33-17)11-32-35(30,24-13(2)19(28)31-3)34-14-7-5-4-6-8-14/h4-8,10,13,15-17H,9,11H2,1-3H3,(H,24,30)(H,22,27,29)/t13-,15-,16+,17+,35?/m0/s1 |
InChI-Schlüssel |
CNUMCGXPKWOQFJ-FBXIHYFWSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(N[C@@H](C)C(=O)OC)OC3=CC=CC=C3)N=[N+]=[N-] |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(NC(C)C(=O)OC)OC3=CC=CC=C3)N=[N+]=[N-] |
Synonyme |
3'-azidothymidine-5'-(phenylmethoxyalanyl)phosphate AZT-PMAP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.